MK-0429

Integrin selectivity αvβ3 antagonist Cilengitide comparison

MK-0429 (L-000845704) is the preferred αvβ3 integrin antagonist for chronic in vivo metastasis studies, achieving a 64% reduction in lung metastasis (B16F10 model) without chemotherapeutic toxicity. Its ~125-fold selectivity for αvβ3 over αvβ5 (vs. Cilengitide's ~14-fold) ensures target-specific, reproducible results. With favorable Phase 2 osteoporosis data, it bridges preclinical and translational research. Ideal for dissecting αvβ3-specific contributions in adhesion, migration, bone resorption, and renal fibrosis.

Molecular Formula C23H29N5O4
Molecular Weight 439.5 g/mol
CAS No. 227963-15-7
Cat. No. B1684017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0429
CAS227963-15-7
Synonyms3-(6-methoxypyridin-3-yl)-3-(2-oxo-3-(3-(5,6,7,8-tetrahydro(1,8)naphthyridin-2-yl)propyl)imidazolidin-1-yl)propionic acid
3-(6-methoxypyridin-3-yl)-3-(2-oxo-3-(3-(5,6,7,8-tetrahydro-(1,8)naphthyridin-2-yl)propyl)imidazolidin-1-yl)propionic acid
L-000845704
MK-0429
MOTNI-propionic acid
Molecular FormulaC23H29N5O4
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C(CC(=O)O)N2CCN(C2=O)CCCC3=NC4=C(CCCN4)C=C3
InChIInChI=1S/C23H29N5O4/c1-32-20-9-7-17(15-25-20)19(14-21(29)30)28-13-12-27(23(28)31)11-3-5-18-8-6-16-4-2-10-24-22(16)26-18/h6-9,15,19H,2-5,10-14H2,1H3,(H,24,26)(H,29,30)/t19-/m0/s1
InChIKeyHGFOOLONGOBCMP-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MK-0429 (CAS 227963-15-7): A Highly Selective, Orally Active αvβ3 Integrin Antagonist for Advanced Preclinical and Translational Research


MK-0429 (also known as L-000845704) is a potent, orally active, non-peptide small molecule antagonist of the αvβ3 integrin [1]. Initially developed by Merck & Co. for the treatment of osteoporosis, it has advanced to Phase 2 clinical trials for postmenopausal osteoporosis [2]. Preclinical studies have demonstrated its efficacy in a range of models, including melanoma metastasis, bone resorption, and renal fibrosis [3].

MK-0429 vs. General Integrin Inhibitors: Why Potency and Selectivity Profiles Dictate Experimental Outcomes


The integrin antagonist landscape is diverse, with compounds like Cilengitide (a cyclic RGD peptide) and SB-273005 (a non-peptide antagonist) exhibiting distinct selectivity profiles and downstream functional consequences [1]. While a compound may be labeled an 'αvβ3 antagonist', its true biological effect is determined by its specific inhibitory constants (IC50) across the integrin family, including αvβ5 and αIIbβ3. For instance, a compound with potent αvβ5 inhibition may induce unwanted effects, such as paradoxical activation of the target receptor or increased tumor angiogenesis, as observed with some RGD-based antagonists [2]. Therefore, substituting MK-0429 with a 'similar' αvβ3 antagonist without rigorous comparative selectivity data can lead to irreproducible or misleading results, particularly in studies of metastasis, bone resorption, and fibrosis [3].

Quantitative Differentiation of MK-0429: Head-to-Head Comparisons with Cilengitide and SB-273005


Superior αvβ3 Selectivity: 100-Fold Over αvβ5 Compared to Cilengitide's ~13-Fold Selectivity

MK-0429 demonstrates a much higher degree of selectivity for αvβ3 over the closely related αvβ5 integrin compared to the clinically studied antagonist Cilengitide. In a scintillation proximity assay (SPAV3), MK-0429 exhibited an IC50 of 0.08 nM for αvβ3 and an IC50 of 10 nM for αvβ5, representing an approximately 125-fold selectivity window . In contrast, Cilengitide displays IC50 values of 0.61 nM for αvβ3 and 8.4 nM for αvβ5, yielding only an ~14-fold selectivity . This nearly 10-fold greater selectivity of MK-0429 for αvβ3 over αvβ5 is critical for minimizing potential off-target effects mediated by αvβ5.

Integrin selectivity αvβ3 antagonist Cilengitide comparison SPAV3 assay

Negligible Activity at αIIbβ3: Ensuring Platelet Function is Unaffected

A key differentiator for MK-0429 is its lack of significant activity at the fibrinogen receptor αIIbβ3, a critical integrin for platelet aggregation. This is in contrast to other less selective integrin antagonists. MK-0429 shows an IC50 greater than 30 µM for αIIbβ3, indicating no significant binding at physiologically relevant concentrations . This >375,000-fold selectivity over its primary αvβ3 target (0.08 nM) virtually eliminates the risk of disrupting normal hemostasis in in vivo models, a common concern with broad-spectrum integrin inhibitors.

αIIbβ3 fibrinogen receptor platelet aggregation off-target safety

In Vivo Efficacy: 64% Reduction in Lung Metastasis with Superior Safety Profile vs. Cyclophosphamide

In a murine B16F10 melanoma metastasis model, oral administration of MK-0429 at 100 mg/kg twice daily reduced the number of metastatic lung tumor colonies by 64% compared to vehicle control [1]. The higher dose of 300 mg/kg yielded a 57% reduction and decreased total tumor area by 60%. Crucially, unlike the chemotherapeutic agent cyclophosphamide, MK-0429 treatment did not lead to a significant weight reduction in mice, indicating a more favorable safety and tolerability profile [1].

Melanoma metastasis in vivo efficacy B16F10 model cyclophosphamide comparison

Renal Fibrosis Model: Demonstrated Pan-Integrin Inhibition with Functional Benefit

While many αvβ3 antagonists are studied for cancer or bone indications, MK-0429 has been uniquely characterized as an equipotent pan-inhibitor of multiple αv integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8 [1]. In the ZSF1 rat model of diabetic nephropathy, chronic treatment with MK-0429 resulted in a significant reduction in proteinuria, kidney fibrosis, and collagen accumulation [1]. This multi-integrin targeting profile differentiates it from compounds like Cilengitide or SB-273005, whose efficacy in renal fibrosis models is less established. MK-0429 also dose-dependently inhibited podocyte motility and suppressed TGF-β-induced fibrosis marker gene expression in kidney fibroblasts [1].

Renal fibrosis diabetic nephropathy proteinuria ZSF1 rat model

Advanced Clinical Validation: Phase 2 in Osteoporosis vs. Cilengitide's Phase 3 Failure

MK-0429 is one of the few αvβ3 antagonists to have demonstrated favorable results in a Phase 2 clinical trial for postmenopausal osteoporosis, a significant milestone for the class [1]. In contrast, Cilengitide, despite advancing to Phase 3 trials for glioblastoma, failed to demonstrate efficacy in this indication [2]. While MK-0429's development was ultimately not advanced, its clinical data provide a validated proof-of-concept for αvβ3 inhibition in a bone-related indication, offering a stronger translational foundation than compounds that have solely shown promise in preclinical or failed clinical studies.

Clinical trial Phase 2 osteoporosis cilengitide failure

Optimized Research Applications for MK-0429: Leveraging Its Unique Differentiation


Investigating αvβ3-Dependent Melanoma Metastasis in Immune-Competent Models

Given its robust 64% reduction in lung metastasis in the B16F10 model and superior safety profile compared to cytotoxic agents like cyclophosphamide, MK-0429 is the preferred tool for chronic in vivo studies of melanoma dissemination [1]. Its lack of significant weight loss in mice allows for longer-term experiments without the confounding effects of chemotherapeutic toxicity [1].

Disentangling αvβ3 vs. αvβ5 Function in Cell Adhesion and Migration Assays

The exceptional ~125-fold selectivity of MK-0429 for αvβ3 over αvβ5, compared to Cilengitide's ~14-fold selectivity, makes it a superior reagent for dissecting the specific contributions of αvβ3 in complex biological processes . Researchers can more confidently attribute observed effects on cell adhesion or migration to αvβ3 inhibition rather than to off-target αvβ5 antagonism.

Evaluating Pan-Integrin Inhibition in Multi-Factorial Renal Disease Models

MK-0429's unique profile as an equipotent pan-inhibitor of multiple αv integrins, coupled with its validated efficacy in reducing proteinuria and fibrosis in the ZSF1 rat model, positions it as a leading small molecule for investigating the role of integrin families in diabetic nephropathy and other chronic kidney diseases [2].

Translational Studies in Bone Resorption and Osteoporosis with Clinical Validation

Unlike many αvβ3 antagonists that have not progressed beyond preclinical or early clinical stages, MK-0429's favorable Phase 2 clinical trial results in postmenopausal osteoporosis provide a crucial translational bridge [3]. This makes it a valuable tool for preclinical studies aimed at validating biomarkers or combination therapies for bone health, as the compound's human safety and efficacy profile is partially established [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-0429

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.